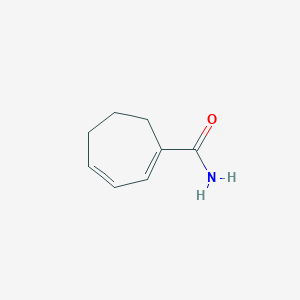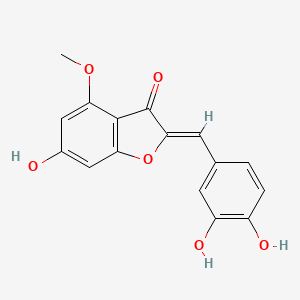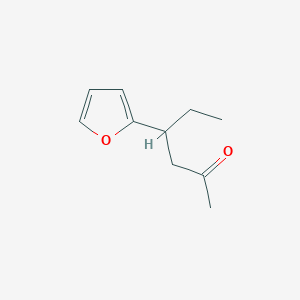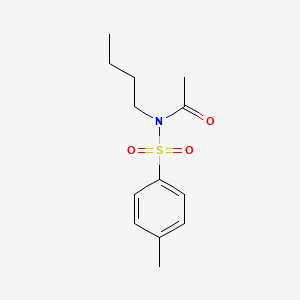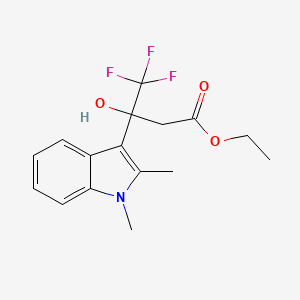
Ethyl 3-(1,2-dimethyl-1H-indol-3-yl)-4,4,4-trifluoro-3-hydroxybutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(1,2-dimethyl-1H-indol-3-yl)-4,4,4-trifluoro-3-hydroxybutanoate is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole ring, a trifluoromethyl group, and a hydroxybutanoate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(1,2-dimethyl-1H-indol-3-yl)-4,4,4-trifluoro-3-hydroxybutanoate typically involves multi-step organic reactions. One common method includes the condensation of 1,2-dimethylindole with ethyl 4,4,4-trifluoro-3-oxobutanoate in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions in an appropriate solvent like tetrahydrofuran (THF). The resulting intermediate is then subjected to hydrolysis and esterification to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
Ethyl 3-(1,2-dimethyl-1H-indol-3-yl)-4,4,4-trifluoro-3-hydroxybutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether under reflux.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a primary alcohol.
Substitution: Formation of substituted indole derivatives.
科学的研究の応用
Ethyl 3-(1,2-dimethyl-1H-indol-3-yl)-4,4,4-trifluoro-3-hydroxybutanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of novel materials with unique properties.
作用機序
The mechanism of action of Ethyl 3-(1,2-dimethyl-1H-indol-3-yl)-4,4,4-trifluoro-3-hydroxybutanoate involves its interaction with specific molecular targets. For instance, it may inhibit the polymerization of tubulin, thereby disrupting cell division and inducing apoptosis in cancer cells. The trifluoromethyl group enhances its binding affinity to target proteins, while the indole ring facilitates its interaction with hydrophobic pockets in the target.
類似化合物との比較
Similar Compounds
- 1-(1,2-Dimethyl-1H-indol-3-yl)ethanone
- N-(1-Methyl-1H-indol-3-yl)methyl-2-(1H-pyrazol-1-yl)acetamide
- Substituted-5-(1H-indol-3-yl)methylene-2,2-dimethyl-1,3-dioxane-4,6-dione
Uniqueness
Ethyl 3-(1,2-dimethyl-1H-indol-3-yl)-4,4,4-trifluoro-3-hydroxybutanoate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development and other applications.
特性
分子式 |
C16H18F3NO3 |
|---|---|
分子量 |
329.31 g/mol |
IUPAC名 |
ethyl 3-(1,2-dimethylindol-3-yl)-4,4,4-trifluoro-3-hydroxybutanoate |
InChI |
InChI=1S/C16H18F3NO3/c1-4-23-13(21)9-15(22,16(17,18)19)14-10(2)20(3)12-8-6-5-7-11(12)14/h5-8,22H,4,9H2,1-3H3 |
InChIキー |
WDEAFROMUJDJSO-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC(C1=C(N(C2=CC=CC=C21)C)C)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


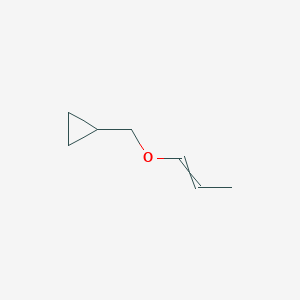
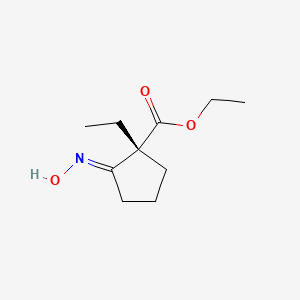
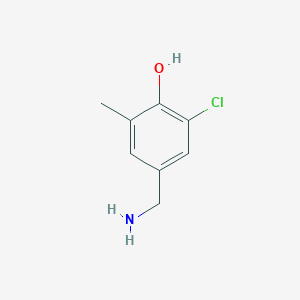
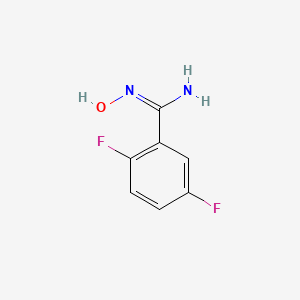
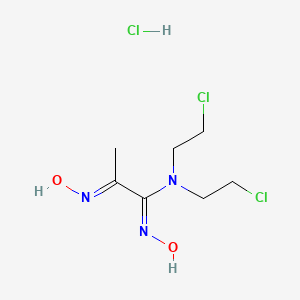
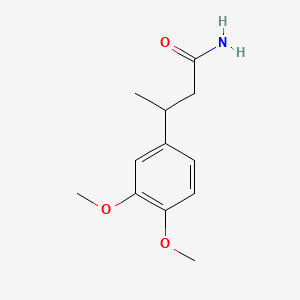
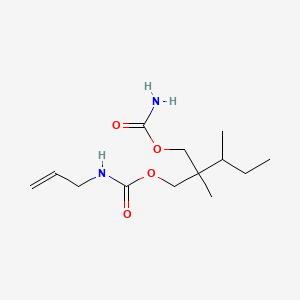
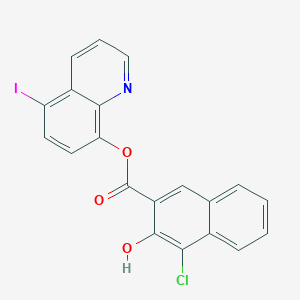
![3-Ethyl-2-[(3-([3-ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-5-methyl-2-cyclohexen-1-ylidene)methyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13797636.png)
![1-Azabicyclo[3.2.1]octane,3-(aminooxy)-,endo-(9CI)](/img/structure/B13797645.png)
